![molecular formula C12H4F4OS2 B2900315 2,3,7,8-Tetrafluorothianthrene 5-oxide CAS No. 2320491-72-1](/img/structure/B2900315.png)
2,3,7,8-Tetrafluorothianthrene 5-oxide
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Overview
Description
2,3,7,8-Tetrafluorothianthrene 5-oxide, also known as TFT S-oxide, is a fluorinated sulfoxide-based thianthrene reagent . It is used for late-stage C-H functionalization . The compound has a molecular formula of C12H4F4OS2 and a molecular weight of 304.28 .
Synthesis Analysis
The compound was developed by the Ritter Lab . The process of C-H functionalization by thianthrenation with TFT S-oxide proceeds with >99% selectivity and furnishes functionalized arenes .Molecular Structure Analysis
The empirical formula of 2,3,7,8-Tetrafluorothianthrene 5-oxide is C12H4F4OS2 . The molecular weight of the compound is 304.28 .Chemical Reactions Analysis
The compound is used for late-stage C-H functionalization . The process of C-H functionalization by thianthrenation with TFT S-oxide proceeds with >99% selectivity .Physical And Chemical Properties Analysis
2,3,7,8-Tetrafluorothianthrene 5-oxide appears as a colorless needle crystal or white solid powder . It has a melting point of 253-255 °C . The compound has a predicted density of 1.74±0.1 g/cm3 .Scientific Research Applications
- Thianthrenation with TFT S-oxide proceeds with remarkable selectivity (>99%) and provides functionalized arenes. These functionalized arenes can act as synthetic linchpins for further transformations .
- Researchers can use these linchpins to construct complex molecules, such as pharmaceuticals, agrochemicals, and materials .
- By targeting specific C-H bonds, researchers can achieve precise modifications in complex molecules, reducing the need for protecting groups and minimizing waste .
- This selectivity allows researchers to tailor their synthetic strategies based on the electronic properties of the substrate .
Late-Stage C-H Functionalization
Synthetic Linchpins
Site-Selective Aromatic C-H Functionalization
Electron-Rich Arenes
Patent Information
Safety and Storage
Safety and Hazards
Future Directions
Mechanism of Action
Target of Action
The primary target of 2,3,7,8-Tetrafluorothianthrene 5-oxide (also known as TFT S-oxide) is the C-H bond in organic compounds . The C-H bond is a type of covalent bond between a carbon atom and a hydrogen atom. It plays a crucial role in the structure and function of many organic molecules.
Mode of Action
TFT S-oxide is a fluorinated sulfoxide-based thianthrene reagent that is used for late-stage C-H functionalization . This process involves the selective replacement of a hydrogen atom in a C-H bond with a functional group. TFT S-oxide interacts with its target by a process known as thianthrenation , which proceeds with >99% selectivity .
Biochemical Pathways
The biochemical pathway affected by TFT S-oxide is the C-H functionalization pathway . This pathway involves the selective modification of C-H bonds in organic molecules to introduce new functional groups. The downstream effects of this pathway include the synthesis of functionalized arenes, which serve as synthetic linchpins for further participation in diverse transformations .
Result of Action
The result of TFT S-oxide’s action is the functionalization of arenes . This process involves the introduction of new functional groups into aromatic compounds, thereby altering their chemical properties and potential applications. The functionalized arenes produced by TFT S-oxide serve as synthetic linchpins, enabling them to participate in a wide range of chemical transformations .
Action Environment
The action of TFT S-oxide can be influenced by various environmental factors. For instance, the compound is typically stored under an inert atmosphere and at a temperature below -20°C . These conditions help to maintain the stability of the compound and ensure its efficacy. Additionally, the reaction conditions, such as temperature and solvent, can also impact the compound’s action and the selectivity of the C-H functionalization process .
properties
IUPAC Name |
2,3,7,8-tetrafluorothianthrene 5-oxide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H4F4OS2/c13-5-1-9-11(3-7(5)15)19(17)12-4-8(16)6(14)2-10(12)18-9/h1-4H |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FJNMYEBXFNFTBJ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C(=CC2=C1SC3=C(S2=O)C=C(C(=C3)F)F)F)F |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H4F4OS2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
304.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2,3,7,8-Tetrafluorothianthrene 5-oxide |
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